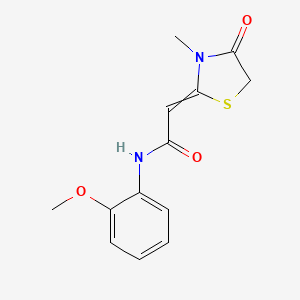

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide

Description

N-(2-Methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a thiazolidinone-based acetamide derivative characterized by a 3-methyl-4-oxo-thiazolidin-2-ylidene core and a 2-methoxyphenyl acetamide substituent. The compound’s structure combines a thiazolidinone ring (known for diverse pharmacological activities) with an ortho-methoxy-substituted phenyl group, which may influence electronic and steric properties.

Properties

Molecular Formula |

C13H14N2O3S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide |

InChI |

InChI=1S/C13H14N2O3S/c1-15-12(17)8-19-13(15)7-11(16)14-9-5-3-4-6-10(9)18-2/h3-7H,8H2,1-2H3,(H,14,16) |

InChI Key |

JFPHEBZETBRQDS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)CSC1=CC(=O)NC2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide typically involves the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazolidinone Modifications

A. Ralitoline (Z)-N-(2-Chloro-6-Methylphenyl)-2-(3-Methyl-4-Oxo-1,3-Thiazolidin-2-Ylidene)Acetamide

- Structural Difference : Chloro and methyl substituents on the phenyl ring (vs. methoxy in the target compound).

- Activity: Demonstrates preclinical anticonvulsant efficacy, suggesting the thiazolidinone core is critical for neurological activity. The chloro group may enhance lipophilicity and target binding .

B. 2-[(5Z)-5-Benzylidene-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl]-N-(2-Methylphenyl)Acetamide Analogs

- Structural Difference: Incorporates a benzylidene group at position 5 of the thiazolidinone ring and a 2-methylphenyl acetamide (vs. 2-methoxyphenyl in the target compound).

- Methyl substituents on the phenyl ring favor steric effects over electronic modulation .

Substituent Variations on the Acetamide Moiety

A. N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-Ylquinazoline-2-Sulfonyl)-Acetamide (Compound 38)

- Structural Difference: Quinazoline sulfonyl group replaces the thiazolidinone core; para-methoxy substituent on phenyl.

- Activity: Exhibits notable anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines. The sulfonyl and quinazoline groups likely contribute to DNA intercalation or kinase inhibition .

- Comparison: The target compound’s thiazolidinone core may favor different mechanisms (e.g., enzyme inhibition via metal coordination) compared to quinazoline-based systems .

B. N-(2-Hydroxyphenyl)-2-[5-(4-Methoxybenzylidene)-4-Oxo-2-Thioxo-Thiazolidin-3-Yl]Acetamide

- Structural Difference: Hydroxy group on phenyl and a 4-methoxybenzylidene substituent on the thiazolidinone.

- Comparison : The target compound’s ortho-methoxy group avoids the steric hindrance of para-substituents, possibly improving membrane permeability .

Functional Group Additions to the Thiazolidinone Ring

A. Benzimidazole-Substituted Thiazolidinones (Compound 5a)

- Structural Difference: Benzimidazole moiety fused to the thiazolidinone.

- Activity : Benzimidazole enhances interactions with enzymes or receptors via aromatic stacking and hydrogen bonding. Such derivatives are explored for antimicrobial and anticancer applications .

- Comparison : The target compound’s simplicity (lacking fused rings) may reduce synthetic complexity and improve metabolic stability .

B. Indole- and Sulfonyl-Modified Analogs (Compound 16)

- Structural Difference : Incorporates indole and sulfonyl groups.

- Activity : Sulfonyl groups improve electrophilicity, while indole rings enhance binding to hydrophobic pockets. These modifications are common in protease inhibitors .

- Comparison : The target compound’s lack of sulfonyl groups may limit electrophilic reactivity but reduce off-target interactions .

Biological Activity

N-(2-methoxyphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a synthetic compound belonging to the thiazolidinone class, characterized by its unique structure that includes a methoxy-substituted phenyl group and a thiazolidinone moiety. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 278.33 g/mol. The presence of the thiazolidinone ring significantly influences its biological activity, making it a subject of interest for further research into its pharmacological properties .

Biological Activities

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

this compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The structure–activity relationship (SAR) analyses indicate that modifications to the thiazolidinone ring can enhance its cytotoxic effects against specific cancer types .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various thiazolidinone derivatives, including this compound, revealed that these compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing the compound's effectiveness compared to standard antibiotics .

- Cytotoxicity Assays : In vitro cytotoxicity assays using MTT assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines. The IC50 values indicated a dose-dependent response, with higher concentrations leading to increased apoptosis rates .

Structure–Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural components. The following table summarizes key features influencing its activity:

| Structural Feature | Influence on Activity |

|---|---|

| Thiazolidinone Ring | Essential for antimicrobial and anticancer properties |

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Acetamide Functional Group | Contributes to overall stability and bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.